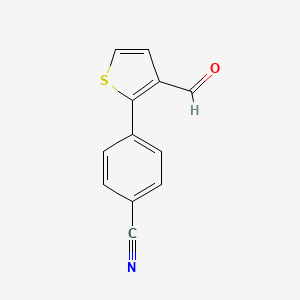
4-(3-Formylthiophen-2-yl)benzonitrile
Descripción general
Descripción
“4-(3-Formylthiophen-2-yl)benzonitrile” is a chemical compound with the CAS Number: 1215859-07-6. It has a molecular weight of 213.26 g/mol and a molecular formula of C12H7NOS . It is a solid substance .
Physical And Chemical Properties Analysis
“4-(3-Formylthiophen-2-yl)benzonitrile” is a solid substance . It has a melting point of 102 - 104 degrees . The compound has a molecular weight of 213.26 g/mol .Aplicaciones Científicas De Investigación
1. Biological and Chemical Synthesis
A series of compounds structurally related to 4-(3-Formylthiophen-2-yl)benzonitrile were synthesized and exhibited various biological activities. Compounds like 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showcased significant antibacterial activity against Pseudomonas aeruginosa and strong NO scavenging capabilities. This indicates the potential of these compounds in the development of antibacterial agents and antioxidants (Ali et al., 2013).
2. Optoelectronic Applications
Derivatives of 4-(3-Formylthiophen-2-yl)benzonitrile, such as 3-(4-(diethylamino)phenyl)-2-(5-formylthiophen-2-yl)acrylonitrile and its analogs, have been synthesized and characterized for use in optoelectronic devices. These compounds exhibit nonlinear optical limiting behavior under laser excitation, making them suitable for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
3. Antitumor and DNA Binding Applications
A compound with a similar structure, 4-(2-bromoacetyl)benzonitrile, was used to produce a tridentate NNN ligand, which showed potential anticancer activity against U937 human monocytic cells. Additionally, the ligand exhibited intercalative DNA binding properties, suggesting its potential application in cancer treatment and molecular biology (Bera et al., 2021).
4. Photonic and Electrochemical Applications
Compounds related to 4-(3-Formylthiophen-2-yl)benzonitrile have been synthesized for use in photonic and electrochemical applications. For instance, luminescent derivatives were studied for their liquid crystalline behavior, and their optical properties indicated their potential as blue emitting materials. These materials could be applied in electrochromic devices and other optoelectronic components (Ahipa et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-formylthiophen-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXAGVEVGSWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylthiophen-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




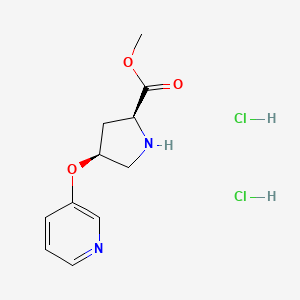
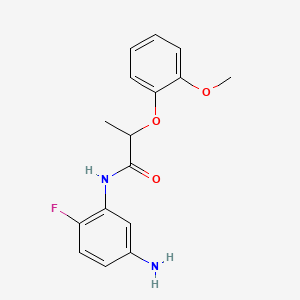
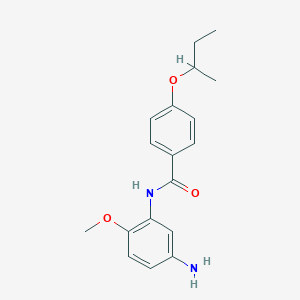
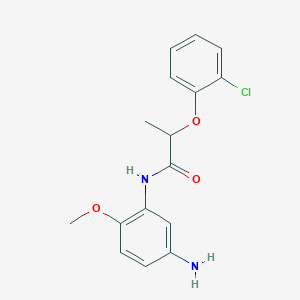
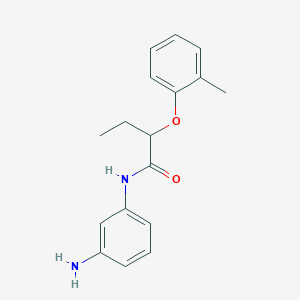
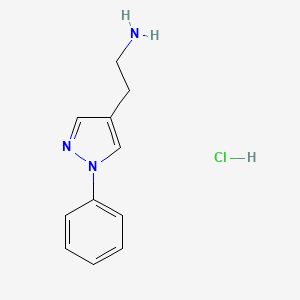
![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)
![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)